Methyl 2-chloro-2-(2-chlorophenyl)acetate
Overview
Description
“Methyl 2-chloro-2-(2-chlorophenyl)acetate” is a chemical compound with the CAS Number: 90055-47-3 . It has a molecular weight of 219.07 and its IUPAC name is methyl chloro (2-chlorophenyl)acetate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8Cl2O2/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5,8H,1H3 . This indicates that the compound contains 9 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, and 2 oxygen atoms.Physical And Chemical Properties Analysis
“Methyl 2-chloro-2-(2-chlorophenyl)acetate” is a liquid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .Scientific Research Applications
- Methyl 2-chloro-2-(2-chlorophenyl)acetate is a chemical compound with the molecular formula C9H8Cl2O2 . It is a liquid at room temperature and has a molecular weight of 219.07 .
- This compound is typically stored in a dry environment at temperatures between 2-8°C .
- It is used in various scientific fields, particularly in chemical synthesis .
- The specific methods of application or experimental procedures would depend on the context of the research. For example, it could be used as a reagent in a chemical reaction, where its role and the conditions of the reaction would be determined by the specific goals of the experiment .
- As for the results or outcomes obtained, these would also depend on the context of the research. In a chemical synthesis, for example, the outcome might be the successful production of a desired compound .
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Synthesis of Other Compounds
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Production of Indole Derivatives
- Indole derivatives have various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . “Methyl 2-chloro-2-(2-chlorophenyl)acetate” could potentially be used in the synthesis of indole derivatives .
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Synthesis of Other Compounds
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Production of Indole Derivatives
- Indole derivatives have various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . “Methyl 2-chloro-2-(2-chlorophenyl)acetate” could potentially be used in the synthesis of indole derivatives .
Safety And Hazards
This compound is classified as dangerous, with hazard statements H302-H314 . This means it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
methyl 2-chloro-2-(2-chlorophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGNHCGQRDZRSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40451310 | |
Record name | Methyl 2-chloro-2-(2-chlorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40451310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-2-(2-chlorophenyl)acetate | |
CAS RN |
90055-47-3 | |
Record name | Methyl 2-chloro-2-(2-chlorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40451310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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